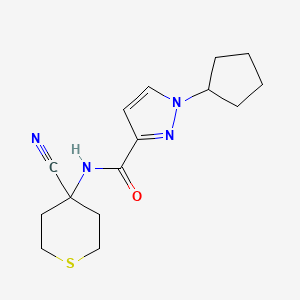
(3,4-difluorophenyl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-Difluorophenyl)(3-(3,4-Dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone is a compound that has garnered interest due to its potential applications in multiple scientific disciplines. The molecular structure of this compound, containing fluorine atoms and complex organic frameworks, hints at its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The preparation of (3,4-difluorophenyl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone typically involves multi-step organic synthesis. One of the common routes includes:
Formation of the 3,4-difluorophenyl intermediate through selective fluorination.
Preparation of the 3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl segment via cyclization reactions.
Condensation reaction between these two intermediates under controlled temperature and pressure to yield the target compound.
Industrial Production Methods: : In an industrial setting, these reactions are scaled up using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions like temperature, solvent choice, and catalyst use are critical for efficient production.
Análisis De Reacciones Químicas
(3,4-Difluorophenyl)(3-(3,4-Dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone can undergo several types of chemical reactions:
Oxidation: : The compound can be oxidized to form various fluorinated carboxylic acids under the influence of oxidizing agents like potassium permanganate.
Reduction: : Selective reduction of carbonyl groups can lead to alcohol derivatives using agents such as lithium aluminium hydride.
Substitution: : Fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions, producing a range of substituted products.
Common Reagents and Conditions: : These reactions typically involve reagents like strong acids/bases, hydride donors, and transition metal catalysts, under anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
Oxidation typically forms carboxylic acids or ketones.
Reduction leads to alcohols or hydrocarbons.
Substitution produces various derivatives depending on the nucleophile used.
In Chemistry
Used as an intermediate for synthesizing more complex molecules.
Aids in understanding fluorine’s impact on aromatic ring chemistry.
In Biology and Medicine
Potential precursor for pharmacologically active molecules.
Studied for its effects on biological pathways involving neurotransmitters.
In Industry
Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which (3,4-difluorophenyl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone exerts its effects is often linked to its interaction with biological molecules:
Molecular Targets: : The compound might bind to protein receptors, enzymes, or DNA.
Pathways Involved: : Influences pathways involved in neurotransmission or cellular signaling, although the exact mechanisms can vary based on the derivative in use.
Similar Compounds
(3,4-Difluorophenyl)(3-aminopyrrolidin-1-yl)methanone
(3,4-Difluorophenyl)(3-(pyridin-2-yl)pyrrolidin-1-yl)methanone
Uniqueness: : What sets this compound apart is its specific structure that allows unique interactions in both chemical reactions and biological systems. This structure affords the compound particular steric and electronic properties that can be exploited for specific applications.
Propiedades
IUPAC Name |
(3,4-difluorophenyl)-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N2O/c21-18-6-5-15(11-19(18)22)20(25)24-10-8-17(13-24)23-9-7-14-3-1-2-4-16(14)12-23/h1-6,11,17H,7-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHNZSACVOXWBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2806905.png)
![2-(4-ethoxyphenyl)-5-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2806906.png)

![1-(2-chlorophenyl)-5-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2806909.png)
![methyl 2-{9-methoxy-6H-indolo[2,3-b]quinoxalin-6-yl}acetate](/img/structure/B2806910.png)

![6-amino-3-methyl-1-(4-methylphenyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2806912.png)
![4-chlorobenzyl {5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B2806913.png)



![2,6-difluoro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2806920.png)

